Thenium closylate
Overview
Description
Thenium closylate is a chemical compound with the molecular formula C21H24ClNO4S2 and a molecular weight of 454.00 g/mol . It is primarily known for its use in veterinary medicine, particularly for the removal of parasitic nematodes in dogs . The compound is characterized by its white to off-white solid form and has a melting point of 159-160°C .
Preparation Methods
The synthesis of thenium closylate involves several steps:
Initial Reaction: 2-Chlormethylthiophene is added to a solution of 1-dimethylamino-2-phenoxyethane in acetone.
Reflux and Crystallization: The resulting suspension is heated to reflux for an additional 30 minutes and then cooled.
Final Reaction: A solution of the free base of the last compound and p-chlorobenzenesulfonic acid (in a molar ratio of 1:1) is reacted together in boiling acetone.
Chemical Reactions Analysis
Thenium closylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of sulfur and nitrogen atoms suggests potential redox activity under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acetone, isopropanol, ethyl acetate, and p-chlorobenzenesulfonic acid.
Major Products: The primary product is N,N-dimethyl-N-(2-phenoxyethyl)-N-(2-thenyl)ammonium 4-chlorobenzenesulfonate.
Scientific Research Applications
Thenium closylate has several applications across different fields:
Veterinary Medicine: It is used to remove parasitic nematodes, such as Ancylostoma caninum and Uncinaria stenocephala, in dogs.
Pharmaceutical Research: The compound’s activity against parasitic nematodes makes it a valuable subject for studying anthelmintic drugs.
Chemical Research: Its unique structure and reactivity provide insights into the behavior of quaternary ammonium compounds.
Mechanism of Action
Thenium closylate exerts its effects by targeting parasitic nematodes. The exact molecular targets and pathways are not fully detailed, but it is known to disrupt the normal functioning of the parasites, leading to their removal from the host . The compound’s quaternary ammonium structure likely plays a role in its mechanism of action .
Comparison with Similar Compounds
Thenium closylate can be compared with other quaternary ammonium compounds used in veterinary medicine:
Pyrantel Pamoate: Another anthelmintic used to treat parasitic worm infections.
This compound’s uniqueness lies in its specific application for removing certain types of hookworms in dogs and its distinct chemical structure .
Properties
IUPAC Name |
4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHSUSUOMSSBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195653 | |
Record name | Thenium closylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-40-9 | |
Record name | 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4304-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenium closylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THENIUM CLOSYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thenium closylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thenium closilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENIUM CLOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU308VI4JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the efficacy of Thenium Closylate-Piperazine Phosphate combination therapy compare to other treatment options for Toxocara canis infections?
A2: While the provided research demonstrates the efficacy of this compound-Piperazine Phosphate combination therapy against Toxocara canis, [, ] the articles do not directly compare this treatment to other available options. Further research is needed to determine the relative efficacy and safety of this combination therapy compared to other anthelmintics commonly used against Toxocara canis infections.
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